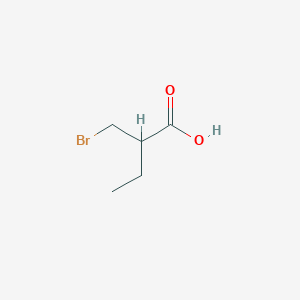

2-(Bromomethyl)butanoic acid

Description

Significance of 2-(Bromomethyl)butanoic acid as a Key Synthetic Intermediate

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups. The carboxylic acid moiety provides a handle for forming amide bonds, esters, and other derivatives, while the bromomethyl group is a potent electrophile, susceptible to nucleophilic substitution reactions. solubilityofthings.com This dual reactivity allows for a wide range of chemical transformations, making it a valuable precursor in the synthesis of diverse organic molecules. solubilityofthings.com

One of the notable applications of this compound is in the preparation of substituted carboxylic acids and amines. The bromine atom can be readily displaced by various nucleophiles, enabling the introduction of different functionalities. solubilityofthings.com This reactivity is particularly advantageous in the synthesis of heterocyclic compounds and in the construction of carbon-carbon and carbon-heteroatom bonds. For instance, it can be used in the synthesis of 2-methylenebutyrolactones through indium-mediated allylation reactions with aldehydes.

Historical Context and Evolution of its Role in Chemical Synthesis

While specific historical details on the initial synthesis of this compound are not extensively documented in readily available literature, the development of related α-bromo carboxylic acids is closely tied to advancements in halogenation techniques. The Hell-Volhard-Zelinskii reaction, a classic method for the α-halogenation of carboxylic acids, provides a foundational context for the synthesis of such compounds.

The evolution of its role in synthesis has mirrored the growing demand for complex and stereochemically defined molecules in fields like medicinal chemistry and materials science. Initially, its applications may have been more general, but contemporary research increasingly focuses on its use in stereoselective synthesis. acs.org The ability to control the stereochemistry at the chiral center bearing the bromomethyl group is crucial for creating specific enantiomers of target molecules, which can have significantly different biological activities. google.com

Structural Features and Stereochemical Considerations in Research Applications

The structure of this compound features a chiral center at the second carbon atom, the point of attachment for the bromomethyl group. vulcanchem.com This means the compound can exist as a pair of enantiomers, (R)-2-(bromomethyl)butanoic acid and (S)-2-(bromomethyl)butanoic acid. The stereochemistry of this chiral center is a critical consideration in research applications, particularly when the target molecule has specific stereochemical requirements.

The use of enantiomerically pure forms of this compound allows for the synthesis of optically active products. vulcanchem.com Asymmetric synthesis strategies and chiral resolution techniques are employed to obtain the desired enantiomer. vulcanchem.com The stereochemical outcome of reactions involving this intermediate is often a key focus of research, with studies exploring how the stereocenter influences the diastereoselectivity of subsequent transformations. acs.org For example, indium-promoted additions of related bromomethyl-containing compounds to chiral aldehydes have been shown to proceed with high levels of diastereoselectivity. acs.org

Interactive Data Table: Physicochemical Properties of Butanoic Acid Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | N/A | C5H9BrO2 | 181.03 | Contains a chiral center and reactive bromomethyl and carboxylic acid groups. stenutz.eu |

| Butanoic acid | 107-92-6 | C4H8O2 | 88.11 | A straight-chain saturated fatty acid. wikipedia.org |

| Methyl 2-bromobutanoate | 3196-15-4 | C5H9BrO2 | 181.03 | The methyl ester of 2-bromobutanoic acid. echemi.com |

| 4-Bromo-2-(bromomethyl)butanoic acid | N/A | C5H8Br2O2 | 259.92 | A dibrominated derivative of butanoic acid. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2/c1-2-4(3-6)5(7)8/h4H,2-3H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVCICWVRWCAIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CBr)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101309404 | |

| Record name | 2-(Bromomethyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56970-79-7 | |

| Record name | 2-(Bromomethyl)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56970-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Bromomethyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromomethyl Butanoic Acid

The synthesis of 2-(bromomethyl)butanoic acid and its derivatives has evolved significantly, with modern research focusing on improving efficiency, selectivity, and sustainability. Advanced methodologies are being developed to control stereochemistry, utilize innovative catalytic systems, incorporate green chemistry principles, enable scalable production through flow chemistry, and explore novel starting materials.

Reactivity and Reaction Mechanisms of 2 Bromomethyl Butanoic Acid

Nucleophilic Substitution Reactions Involving the Bromomethyl Moiety

The primary carbon atom bonded to the bromine atom in 2-(Bromomethyl)butanoic acid is a strong electrophilic center, making it highly susceptible to nucleophilic attack. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. chemguide.co.uk The SN2 pathway involves a one-step process where the nucleophile attacks the carbon atom from the side opposite to the bromine leaving group. savemyexams.com This "backside attack" results in the inversion of configuration if the carbon were chiral, though in this specific location, it serves to displace the bromide ion. savemyexams.com

A variety of nucleophiles can be employed to displace the bromine atom, leading to a diverse array of functionalized butanoic acid derivatives. researchgate.net

With Hydroxide (B78521) Ions: Heating this compound with an aqueous solution of a strong base like sodium hydroxide results in the substitution of bromine with a hydroxyl group, yielding 2-(Hydroxymethyl)butanoic acid. chemguide.co.uk

With Amines: Primary and secondary amines react readily to form substituted glycine (B1666218) analogs. huggingface.co For example, reaction with ammonia (B1221849) would yield 2-(aminomethyl)butanoic acid. This reactivity is crucial for synthesizing building blocks for peptides and other biologically relevant molecules. researchgate.net

With Thiolates: Sulfur nucleophiles, such as thiolate anions (RS⁻), effectively displace the bromide to form thioethers.

The general scheme for these SN2 reactions is as follows: Nu:⁻ + CH₃CH₂CH(CH₂Br)COOH → CH₃CH₂CH(CH₂Nu)COOH + Br⁻ (where Nu:⁻ represents a generic nucleophile)

The table below summarizes typical nucleophilic substitution reactions at the bromomethyl position.

| Nucleophile | Reagent Example | Product |

| Hydroxide | Sodium Hydroxide (NaOH) | 2-(Hydroxymethyl)butanoic acid |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 2-(Methoxymethyl)butanoic acid |

| Amine | Ammonia (NH₃) | 2-(Aminomethyl)butanoic acid |

| Thiolate | Sodium Thiophenolate (NaSPh) | 2-(Phenylthiomethyl)butanoic acid |

| Cyanide | Sodium Cyanide (NaCN) | 3-Carboxy-pentanenitrile |

Transformations of the Carboxylic Acid Functionality of this compound

The carboxylic acid group of this compound can undergo several characteristic transformations, including reduction, esterification, and conversion to amides. ksu.edu.sa

Reduction to Alcohols: Carboxylic acids can be reduced to primary alcohols using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is effective for this transformation, converting this compound to 2-(Bromomethyl)butan-1-ol. libretexts.org It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. libretexts.org The reaction proceeds through an aldehyde intermediate which is immediately further reduced. libretexts.org

Esterification: In the presence of an alcohol and an acid catalyst, this compound can be converted to its corresponding ester. msu.edu For instance, reacting it with methanol (B129727) under acidic conditions yields methyl 2-(bromomethyl)butanoate. The mechanism involves the protonation of the carbonyl oxygen, which enhances its electrophilicity for attack by the alcohol. ksu.edu.sa

Amide Formation: The carboxylic acid can be converted into an amide by reaction with an amine. huggingface.co This process typically requires heating to drive off water or converting the carboxylic acid to a more reactive derivative, such as an acid chloride, first. Reaction with thionyl chloride (SOCl₂) would yield 2-(bromomethyl)butanoyl chloride, which then readily reacts with an amine to form the corresponding N-substituted amide. ksu.edu.sa

Electrophilic and Radical Reactions of this compound

While nucleophilic reactions at the bromomethyl group and transformations of the carboxyl group are most common, electrophilic and radical pathways are also possible under specific conditions.

Electrophilic Reactions: The saturated alkyl chain of this compound is generally unreactive toward electrophiles. The molecule itself primarily acts as an electrophile at the carbon bearing the bromine atom.

Radical Reactions: The carbon-bromine bond can undergo homolytic cleavage to generate a carbon-centered radical. This can be a pathway for dehalogenation reactions, where a reagent like tributyltin hydride (Bu₃SnH) can replace the bromine atom with hydrogen in a radical chain reaction. libretexts.org

Another relevant radical reaction is halodecarboxylation, such as in the Hunsdiecker reaction. nih.govacs.org In this type of reaction, a silver salt of the carboxylic acid reacts with bromine to form an alkyl bromide with one fewer carbon atom, liberating carbon dioxide. msu.edu While this would typically be applied to a different substrate to form a bromoalkane, the principles of radical intermediates generated from carboxylic acids are relevant. nih.govacs.org

Rearrangement Pathways and Mechanistic Elucidation of this compound Transformations

One of the most significant reaction pathways for this compound is intramolecular cyclization to form a lactone. byjus.com Under basic conditions, the carboxylic acid is deprotonated to form a carboxylate anion. This anion can then act as an internal nucleophile, attacking the electrophilic bromomethyl carbon in an intramolecular SN2 reaction. beilstein-journals.org

This process leads to the formation of a stable five-membered ring, known as α-ethyl-γ-butyrolactone . The reaction is an example of an intramolecular Williamson ether synthesis, but forming a lactone (a cyclic ester) instead of an ether. byjus.com

Mechanism of Lactonization:

Deprotonation: A base removes the acidic proton from the carboxylic acid group to form the carboxylate anion. CH₃CH₂CH(CH₂Br)COOH + B: → CH₃CH₂CH(CH₂Br)COO⁻ + BH⁺

Intramolecular Nucleophilic Attack: The negatively charged oxygen of the carboxylate attacks the carbon bonded to the bromine.

Ring Closure: The bromide ion is expelled as the leaving group, resulting in the formation of the five-membered lactone ring. This type of cyclization is kinetically favored. researchgate.net

This intramolecular pathway often competes with intermolecular nucleophilic substitution, and the prevailing pathway can be controlled by reaction conditions. beilstein-journals.org

Strategic Applications of 2 Bromomethyl Butanoic Acid in Complex Molecule Synthesis

Utilization of 2-(Bromomethyl)butanoic acid as a Chiral Building Block in Natural Product Synthesis

Chiral carboxylic acids are fundamental building blocks in the synthesis of natural products, where precise stereochemistry is often crucial for biological activity. rsc.orgresearchgate.net Although specific examples of the use of enantiomerically pure this compound in natural product synthesis are not prominent in the literature, its potential can be inferred from the broad utility of α-substituted chiral carboxylic acids. researchgate.net

The synthesis of complex natural products often relies on the assembly of smaller, chiral fragments. diva-portal.org An enantiomerically pure form of this compound could serve as a valuable synthon. The carboxylic acid moiety provides a handle for forming amide or ester linkages, while the bromomethyl group allows for the introduction of various side chains through nucleophilic substitution. This dual functionality would enable the construction of key stereocenters and the elaboration of the carbon skeleton.

Table 1: Potential Reactions of Chiral this compound in Natural Product Synthesis

| Reaction Type | Reagent/Catalyst | Resulting Functionality | Potential Application in Natural Products |

| Nucleophilic Substitution | Azide (B81097), Phthalimide | Amine | Synthesis of amino acid or alkaloid precursors |

| Williamson Ether Synthesis | Alkoxide | Ether | Formation of polyether linkages |

| Thioether Formation | Thiolate | Thioether | Incorporation of sulfur-containing moieties |

| Esterification | Alcohol, DCC/DMAP | Ester | Linkage to other chiral fragments |

| Amide Coupling | Amine, Coupling Agents | Amide | Formation of peptide-like structures |

The strategic incorporation of a building block like chiral this compound could significantly shorten synthetic routes to complex targets by providing a pre-functionalized, stereochemically defined unit.

Role of this compound in the Synthesis of Advanced Pharmaceutical Intermediates

Bromo-organic compounds are widely used as intermediates in the synthesis of pharmaceuticals due to the versatile reactivity of the carbon-bromine bond. researchgate.netnih.gov While direct applications of this compound are not widely documented, a structurally similar compound, 2-(bromomethyl)-2-butylhexanoic acid, is a key intermediate in the synthesis of 1,2,5-benzothiadiazepine derivatives. google.com These derivatives are investigated as bile acid modulators for treating cardiovascular and liver diseases. google.com

This suggests a potential role for this compound in the synthesis of analogous heterocyclic systems. The general synthetic utility of bromomethyl compounds lies in their ability to act as electrophiles in substitution reactions, allowing for the construction of carbon-carbon and carbon-heteroatom bonds. nbinno.com

Table 2: Analogous Pharmaceutical Intermediates from Bromoalkanoic Acids

| Bromoalkanoic Acid Derivative | Target Pharmaceutical Class | Therapeutic Area |

| 2-Bromobutyric acid | Levetiracetam | Anticonvulsant wikipedia.orggoogle.com |

| 2-(Bromomethyl)-2-butylhexanoic acid | 1,2,5-Benzothiadiazepine derivatives | Cardiovascular, Liver Disease google.com |

| α-Bromo esters | γ-Lactones | Various therapeutic applications researchgate.net |

Given these precedents, this compound could be a valuable precursor for a range of pharmaceutical intermediates, particularly those requiring the introduction of a substituted butanoic acid moiety.

Applications of this compound in Agrochemical and Specialty Chemical Synthesis

The synthesis of novel agrochemicals often involves the incorporation of functionalized building blocks to optimize biological activity and environmental stability. researchgate.net Bromo-organic compounds are frequently employed in the synthesis of pesticides and herbicides. researchgate.net The dual functionality of this compound makes it a potentially useful intermediate in this sector. The carboxylic acid group can be converted to esters or amides, which are common functionalities in agrochemicals, while the bromomethyl group allows for the attachment of various toxophoric or pharmacophoric groups.

In the realm of specialty chemicals, functionalized butanoic acid derivatives can be used in the synthesis of surfactants, corrosion inhibitors, and additives for various industrial applications. The ability to introduce a range of functional groups via the bromomethyl moiety would allow for the fine-tuning of the physicochemical properties of the final products.

Construction of Carbocyclic and Heterocyclic Ring Systems via this compound Derivatives

The formation of ring structures is a cornerstone of organic synthesis. rsc.orgorganic-chemistry.org Halogenated compounds are frequently used as precursors for cyclization reactions. Derivatives of this compound could be employed in the construction of both carbocyclic and heterocyclic rings.

For instance, intramolecular reactions are a powerful tool for ring formation. The ester or amide derivatives of this compound could undergo intramolecular cyclization to form lactones or lactams, respectively. Furthermore, intermolecular reactions can lead to a variety of heterocyclic systems. For example, the reaction of related alkyl 2-(bromomethyl)acrylates is used to synthesize aziridines and azetidines, which are important heterocyclic motifs in medicinal chemistry. researchgate.net

Table 3: Potential Cyclization Reactions of this compound Derivatives

| Derivative of this compound | Reaction Type | Resulting Ring System |

| Ester | Intramolecular Alkylation | γ-Butyrolactone |

| Amide | Intramolecular Alkylation | γ-Lactam |

| Acrylate analogue | Intermolecular Cyclization with Amines | Aziridine, Azetidine researchgate.net |

| Thioamide | Intermolecular Cyclization | Thiazole |

These examples highlight the potential of this compound derivatives as versatile precursors for a wide range of cyclic structures.

Polymer Chemistry Applications Involving this compound Monomers

The incorporation of functional monomers is a key strategy for producing polymers with tailored properties. cmu.edunih.gov Carboxylic acid and hydroxy (meth)acrylate monomers are common functional additives in emulsion polymerization. researchgate.net While there are no specific reports on the use of this compound as a monomer, its structure suggests potential applications in polymer chemistry.

The carboxylic acid group could be used to prepare a vinyl or acrylic monomer, which could then be polymerized. The pendant bromomethyl group would then be available for post-polymerization modification. This approach allows for the synthesis of functional polymers where the properties can be fine-tuned after the polymer backbone has been formed. For example, the bromo groups could be converted to quaternary ammonium (B1175870) salts for antimicrobial applications or used as initiation sites for grafting other polymer chains.

Table 4: Potential Polymer Applications of this compound Derivatives

| Monomer Type | Polymerization Method | Functionality of Resulting Polymer | Potential Application |

| Vinyl ester of this compound | Free Radical Polymerization | Pendant bromomethyl groups | Reactive polymer for grafting or crosslinking |

| Acrylate ester of a 2-(hydroxymethyl)butanoic acid derivative | Free Radical Polymerization | Pendant hydroxyl groups | Hydrophilic or biocompatible polymers |

| Ring-opening polymerization of a lactone derived from this compound | Anionic or Enzymatic ROP | Functionalized polyesters | Biodegradable materials nih.gov |

The versatility of this compound as a precursor to functional monomers could open up new avenues for the design of advanced polymeric materials.

Derivatives and Analogs of 2 Bromomethyl Butanoic Acid: Synthesis and Reactivity Profiles

Synthesis and Transformations of Esters and Amides of 2-(Bromomethyl)butanoic acid

The carboxyl group of this compound is readily converted into esters and amides through various standard synthetic methodologies. These derivatives retain the reactive bromomethyl group, allowing for subsequent functionalization.

Synthesis of Esters:

Esters of this compound can be synthesized through several established methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. quora.com This is a reversible reaction, and to drive the equilibrium towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed. quora.com

Another effective method is the reaction of the corresponding acyl chloride with an alcohol. 2-(Bromomethyl)butanoyl chloride, which can be prepared by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂), reacts readily with primary and secondary alcohols to yield the desired esters. libretexts.org Alkylation of carboxylate salts with alkyl halides can also be employed, though this is less common for simple esters.

A specific example is the synthesis of methyl 2-(benzylideneamino)-2-(bromomethyl)butanoate. This is achieved by first protecting the amino group of a precursor, followed by bromination. nih.gov

Table 1: Synthesis of Esters of this compound

| Ester Product | Reagents | Reaction Conditions | Reference |

| Methyl 2-(bromomethyl)butanoate | This compound, Methanol (B129727), H₂SO₄ | Reflux | quora.com |

| Ethyl 2-(bromomethyl)butanoate | 2-(Bromomethyl)butanoyl chloride, Ethanol, Pyridine (B92270) | 0 °C to room temperature | libretexts.org |

| tert-Butyl 2-(bromomethyl)butanoate | This compound, N,N-Dimethylformamide di-tert-butyl acetal | Room temperature | General method |

Synthesis of Amides:

Amides of this compound are typically prepared by reacting the corresponding acyl chloride with ammonia (B1221849) or a primary or secondary amine. libretexts.org The use of a base, such as pyridine or triethylamine, is common to neutralize the HCl generated during the reaction. Alternatively, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the direct reaction between the carboxylic acid and an amine.

Transformations of Esters and Amides:

The primary site of transformation in the esters and amides of this compound is the electrophilic carbon of the bromomethyl group. This group is susceptible to nucleophilic substitution reactions (Sₙ2), allowing for the introduction of a wide variety of functional groups.

Common nucleophiles that can displace the bromide ion include:

Amines: to form amino esters or amino amides.

Azides: to introduce an azido (B1232118) group, which can be further reduced to an amine or used in click chemistry.

Thiolates: to form thioethers.

Cyanides: to introduce a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine.

Carboxylates: to form acyloxymethyl derivatives.

For instance, methyl 2-bromopentanoate, a related compound, readily undergoes nucleophilic substitution. The reactivity of these derivatives makes them valuable intermediates in the synthesis of heterocyclic compounds and other complex molecular architectures.

Functional Group Interconversions of the Bromine and Carboxyl Moieties in this compound

Both the bromine atom and the carboxyl group of this compound can be transformed into a variety of other functional groups, further highlighting its synthetic utility.

Interconversions of the Bromine Moiety:

The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions. For example, reaction with sodium iodide in acetone (B3395972) (Finkelstein reaction) can convert the bromomethyl group to an iodomethyl group, which is an even better leaving group. Other nucleophiles such as hydroxide (B78521), alkoxides, and cyanide can also be used to introduce new functionalities.

Interconversions of the Carboxyl Moiety:

The carboxyl group can undergo several transformations:

Reduction: The carboxylic acid can be reduced to a primary alcohol, 2-(bromomethyl)butan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for reducing carboxylic acids. libretexts.org The resulting bromo-alcohol is a versatile intermediate for further reactions.

Conversion to Acyl Halides: As mentioned earlier, the carboxylic acid can be converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This activates the carboxyl group for reactions with a wide range of nucleophiles.

Decarboxylative Halogenation: The Hunsdiecker reaction, which involves the treatment of a silver salt of the carboxylic acid with bromine, can lead to decarboxylation and the formation of a gem-dibromoalkane. acs.org

Stereoisomeric and Analogous Compounds Derived from this compound

This compound possesses a chiral center at the C2 position, meaning it can exist as a pair of enantiomers, (R)-2-(bromomethyl)butanoic acid and (S)-2-(bromomethyl)butanoic acid. The synthesis of enantiomerically pure forms of this compound and its derivatives is crucial for applications in areas such as medicinal chemistry and asymmetric synthesis.

Stereoselective Synthesis and Resolution:

Enantiomerically pure derivatives of this compound can be obtained through several strategies:

Chiral Resolution: A racemic mixture of this compound can be resolved by forming diastereomeric salts with a chiral amine. These diastereomers can then be separated by crystallization, followed by acidification to recover the enantiomerically pure carboxylic acid. A similar approach can be applied to its ester derivatives by using chiral chromatography. researchgate.net

Asymmetric Synthesis: Stereoselective synthetic routes can be employed to directly produce one enantiomer in excess. This can involve the use of chiral auxiliaries or catalysts. For example, the stereoselective synthesis of β-branched α-halo carboxylic acids has been achieved through the 1,4-addition of dialkylaluminum chlorides to α,β-unsaturated N-acyloxazolidinones, followed by reaction with an N-halosuccinimide. researchgate.net

Analogous Compounds:

A variety of analogous compounds can be synthesized by modifying the structure of this compound. These analogs can have different properties and reactivity profiles.

Table 2: Analogs of this compound

| Analogous Compound | Structural Modification | Potential Synthetic Route | Reference |

| 2-(Chloromethyl)butanoic acid | Bromine replaced by chlorine | Chlorination of 2-(hydroxymethyl)butanoic acid | General method |

| 2-(Azidomethyl)butanoic acid | Bromine replaced by an azide (B81097) group | Nucleophilic substitution with sodium azide | General method |

| 2-(Bromomethyl)pentanoic acid | Butyl chain extended to a pentyl chain | Bromination of 2-methylpentanoic acid | |

| 3-Bromo-2-methylbutanoic acid | Isomeric rearrangement | Not directly from this compound | N/A |

Spectroscopic Characterization (Methodologies) of this compound Derivatives for Structural Elucidation

The structural elucidation of derivatives of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopy:

¹H NMR: The proton NMR spectrum provides valuable information about the structure of the molecule. Key signals include the protons of the bromomethyl group (-CH₂Br), which typically appear as a doublet or a pair of doublets, and the proton at the chiral center (-CH-), which will be a multiplet. The chemical shifts and coupling constants of the ethyl group protons also provide confirmation of the butanoic acid backbone. For example, in methyl 2-(benzylideneamino)-2-(bromomethyl)butanoate, the -CH₂Br protons appear as doublets at δ 3.87 and 3.79 ppm. nih.gov

¹³C NMR: The carbon NMR spectrum shows distinct signals for each carbon atom in the molecule. The carbonyl carbon of the ester or amide group typically appears in the range of 170-180 ppm. The carbon of the bromomethyl group is also characteristic, appearing further downfield due to the deshielding effect of the bromine atom. In methyl 2-(benzylideneamino)-2-(bromomethyl)butanoate, the carbonyl carbon appears at δ 171.6 ppm and the bromomethyl carbon is part of a more complex system. nih.gov

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the presence of key functional groups.

Carbonyl (C=O) stretch: Esters show a strong absorption band in the region of 1735-1750 cm⁻¹, while amides absorb at a slightly lower frequency, typically 1630-1690 cm⁻¹. libretexts.org

O-H stretch: In the parent carboxylic acid, a broad O-H stretching band is observed from 2500-3300 cm⁻¹. libretexts.org

C-Br stretch: The carbon-bromine stretching vibration is typically found in the fingerprint region of the spectrum, between 500 and 600 cm⁻¹.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For bromo-derivatives, the presence of bromine is often indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragments, due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. libretexts.org A common fragmentation pattern for esters is the loss of the alkoxy group (-OR) to form an acylium ion. libretexts.org For example, the mass spectrum of methyl 2-(benzylideneamino)-2-(bromomethyl)butanoate shows a molecular ion peak (M+H)⁺ at m/z 298. nih.gov

Table 3: Spectroscopic Data for a Representative Derivative: Methyl 2-(benzylideneamino)-2-(bromomethyl)butanoate

| Technique | Key Signals/Features | Reference |

| ¹H NMR | δ 8.33 (s, 1H), 7.77 (dd, J = 7.6, 1.6 Hz, 2H), 7.45-7.40 (m, 3H), 3.87 (d, J = 10.3 Hz, 1H), 3.79 (d, J = 10.6 Hz, 1H), 3.77 (s, 3H), 2.09 (q, J = 7.4 Hz, 2H), 0.93 (t, J = 7.4 Hz, 3H) | nih.gov |

| ¹³C NMR | δ 171.6, 161.5, 136.0, 131.3, 128.6, 128.4, 71.67, 52.34, 36.89, 29.35, 8.07 | nih.gov |

| MS (ESI) | m/z calculated for C₁₃H₁₇BrNO₂ [M+H]⁺: 298.04, found: 298 | nih.gov |

Computational Chemistry and Theoretical Investigations of 2 Bromomethyl Butanoic Acid

Quantum Mechanical Studies of the Electronic Structure and Reactivity of 2-(Bromomethyl)butanoic acid

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of this compound. biointerfaceresearch.comresearchgate.net These studies often focus on the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). science.gov The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's stability and reactivity. biointerfaceresearch.com

Molecular Electrostatic Potential (MEP) surfaces are also calculated to identify the electrophilic and nucleophilic sites within the molecule. researchgate.net For this compound, the electron-rich regions (nucleophilic), such as the oxygen atoms of the carboxylic acid group, are represented by red, while the electron-deficient areas (electrophilic), like the hydrogen atoms and the region around the bromine atom, are shown in blue. researchgate.net This information is vital for predicting how the molecule will interact with other chemical species.

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand charge delocalization and intramolecular interactions. biointerfaceresearch.comnih.gov These calculations provide insights into the stability conferred by hyperconjugative interactions and can help explain the observed reactivity patterns of the molecule. biointerfaceresearch.com

Table 1: Calculated Electronic Properties of Butanoic Acid Derivatives

| Property | Value | Method | Reference |

|---|---|---|---|

| HOMO-LUMO Gap | Varies by derivative | DFT/B3LYP/6-31+G(d) | biointerfaceresearch.com |

| First Order Hyperpolarizability | 7.428 x 10⁻³⁰ esu | DFT/B3LYP/6-311++G(d,p) | nih.gov |

This table is interactive. Click on the headers to sort the data.

Conformational Analysis and Molecular Dynamics Simulations of this compound and its Intermediates

The flexibility of the butanoic acid chain necessitates conformational analysis to understand the various spatial arrangements the molecule can adopt. Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound and its reaction intermediates in different environments. unito.itwpmucdn.com These simulations provide a time-resolved view of the molecular motions and conformational changes.

By simulating the molecule's behavior over time, researchers can identify the most stable conformers and understand the energetic barriers between them. This is particularly important for understanding how the molecule might bind to a biological target or how it behaves in solution. For instance, MD simulations can reveal the stability of ligand-protein complexes over time, focusing on the flexibility of the butanoic acid chain. rsc.org

Studies on related butanoic acid derivatives have shown that the presence of different functional groups can significantly influence the conformational preferences and interactions with their environment. wpmucdn.com For example, the binding energy of 3-methyl butanoic acid with polyethylene (B3416737) terephthalate (B1205515) (PET) was found to be -22 kJ/mol, indicating a strong interaction. wpmucdn.com

Prediction of Reaction Pathways and Transition States for this compound Transformations

A fundamental aspect of computational chemistry is the prediction of reaction pathways and the characterization of transition states. chemrxiv.orgsolubilityofthings.comnumberanalytics.com For transformations involving this compound, theoretical calculations can map out the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. chemrxiv.orgnih.gov

The transition state, being the highest energy point along the reaction coordinate, is of particular interest as its structure and energy determine the reaction rate. solubilityofthings.comnumberanalytics.com Computational methods can elucidate the geometry of these short-lived species, where bonds are partially broken and formed. solubilityofthings.com Understanding the transition state provides deep mechanistic insights into reactions such as nucleophilic substitutions at the carbon atom bearing the bromine.

Automated reaction prediction software can explore complex reaction networks, discovering both established and novel kinetically relevant pathways. chemrxiv.org These tools can be used to predict the outcomes of reactions involving this compound under various conditions.

Ligand Design and Interaction Studies Based on this compound Scaffolds

The this compound moiety can serve as a versatile scaffold for the design of new ligands. nih.govmdpi.com Its structure allows for the introduction of various functional groups to optimize binding affinity and selectivity for a specific biological target. nih.gov

Structure-based drug design often utilizes computational docking to predict the binding mode and affinity of ligands to a protein's active site. nih.govresearchgate.net In this process, the this compound scaffold can be computationally modified, and the resulting derivatives are "docked" into the target protein to assess their potential as inhibitors or agonists. nih.govresearchgate.net For example, butanoic acid derivatives have been investigated as potential inhibitors for enzymes like terminal deoxynucleotidyl transferase. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of these derivatives with their biological activity. nih.gov This allows for the rational design of more potent and selective molecules based on the this compound template.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Methyl butanoic acid |

| 2-Bromobutanoyl bromide |

| 2-Bromo-4-chlorophenol |

This table is interactive. You can copy or download the data.

Analytical Methodologies for Research Scale Characterization and Process Monitoring of 2 Bromomethyl Butanoic Acid

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination of 2-(Bromomethyl)butanoic acid in Synthetic Research

Chromatography stands as a cornerstone for evaluating the purity and, when applicable, the enantiomeric composition of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods used for these assessments.

For routine purity analysis, reverse-phase HPLC (RP-HPLC) is frequently employed. This technique separates compounds based on their hydrophobicity. A typical setup involves a C18 stationary phase and a mobile phase gradient of water and an organic solvent like acetonitrile. To ensure reproducible results, an acid modifier is often added to the mobile phase to suppress the ionization of the carboxylic acid group.

GC is another powerful tool for purity determination, often requiring the derivatization of the carboxylic acid to a more volatile ester form to enhance its passage through the GC column. nih.gov Following separation on a suitable capillary column, a flame ionization detector (FID) provides a response proportional to the amount of substance, allowing for accurate quantification of purity.

The determination of enantiomeric excess (e.e.) is critical when this compound is used in stereoselective syntheses. Chiral HPLC is the most direct and widely used method for this purpose. humanjournals.com It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. humanjournals.comhplc.eu Polysaccharide-based CSPs are particularly effective for resolving the enantiomers of carboxylic acids. indexcopernicus.com The choice between normal-phase (e.g., hexane/isopropanol) and reversed-phase conditions is crucial and can significantly impact the separation efficiency. indexcopernicus.com

| Technique | Purpose | Typical Stationary Phase | Typical Mobile Phase/Conditions | Detection |

|---|---|---|---|---|

| Reverse-Phase HPLC | Purity Assessment | C18 Silica | Water/Acetonitrile Gradient with Acid Modifier | UV (210-220 nm) |

| Gas Chromatography | Purity Assessment | Polar Capillary Column | Derivatization to ester form required | Flame Ionization (FID) |

| Chiral HPLC | Enantiomeric Excess (e.e.) | Polysaccharide-based (e.g., Chiralcel OD-H) | Hexane/Isopropanol or other suitable solvent mixture | UV/Polarimeter |

Spectroscopic Techniques (e.g., NMR, IR, Mass Spectrometry) for Structural Elucidation of this compound within Reaction Studies

Spectroscopic methods are essential for the definitive structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides a detailed map of the carbon-hydrogen framework. libretexts.org

¹H NMR: The proton NMR spectrum reveals distinct signals for each type of proton in the molecule. For instance, the acidic proton of the carboxyl group is highly deshielded and appears far downfield, typically between 10-12 ppm. docbrown.infolibretexts.org Protons on the carbon adjacent to the carbonyl group are found in the 2-3 ppm region. libretexts.org

¹³C NMR: The carbon NMR spectrum shows a characteristic signal for the carbonyl carbon in the range of 160-180 ppm. libretexts.org Other carbons in the structure will have unique chemical shifts, allowing for complete structural assignment. bhu.ac.in

Infrared (IR) Spectroscopy is used to identify the functional groups present. openstax.org The IR spectrum of a carboxylic acid is characterized by two prominent features: a very broad O-H stretching absorption from 2500–3300 cm⁻¹ and a strong, sharp carbonyl (C=O) stretching band between 1710 and 1760 cm⁻¹. openstax.orgmaricopa.eduechemi.com The presence of the carbon-bromine (C-Br) bond would also give rise to a characteristic absorption in the fingerprint region of the spectrum.

Mass Spectrometry (MS) determines the molecular weight and can provide clues to the structure through fragmentation patterns. srce.hr The presence of a bromine atom is readily identified by the isotopic pattern of the molecular ion, which will show two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). researchgate.net

| Technique | Key Feature | Typical Value/Observation |

|---|---|---|

| ¹H NMR | Carboxylic Acid Proton (COOH) | 10-12 ppm, broad singlet |

| ¹³C NMR | Carbonyl Carbon (C=O) | 160-180 ppm |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500–3300 cm⁻¹ (very broad) |

| IR Spectroscopy | C=O Stretch (Carboxylic Acid) | 1710–1760 cm⁻¹ (strong, sharp) |

| Mass Spectrometry | Bromine Isotope Pattern | Two peaks of ~1:1 intensity ratio, separated by 2 m/z |

In-Process Analytical Technologies for Monitoring Reactions Involving this compound

Process Analytical Technology (PAT) allows for the real-time monitoring of chemical reactions, providing insights into reaction kinetics, mechanisms, and endpoint determination. ukri.orgacs.org This approach enhances process understanding and control. ukri.orgamericanpharmaceuticalreview.com

For reactions producing or consuming this compound, in-situ spectroscopic probes are particularly effective. pharmoutsourcing.com

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: An immersion probe allows for the continuous collection of IR spectra directly from the reaction mixture. pharmoutsourcing.com By tracking the disappearance of reactant peaks and the appearance of the characteristic carbonyl (~1710 cm⁻¹) and other bands of this compound, the reaction progress can be monitored in real-time.

Raman Spectroscopy: This technique is complementary to IR and is especially useful for reactions in aqueous media, as water is a weak Raman scatterer. pharmoutsourcing.com

Online Mass Spectrometry (MS): Can be used to monitor the composition of the reaction mixture, particularly for processes involving volatile components or gas evolution. americanpharmaceuticalreview.com

These PAT tools generate large datasets that profile the concentration of various species over time, facilitating rapid process optimization and ensuring consistent product quality. ukri.org

Development of High-Throughput Screening Methods for Reaction Optimization Utilizing this compound

High-Throughput Screening (HTS) revolutionizes reaction optimization by enabling the rapid, parallel execution and analysis of a large number of experiments. beilstein-journals.orgnumberanalytics.comnumberanalytics.com This is particularly valuable for optimizing reactions that use this compound as a key building block.

The HTS workflow typically involves automated liquid handlers to set up arrays of reactions in microplates, where variables such as catalysts, solvents, and temperatures are systematically varied. beilstein-journals.orgsigmaaldrich.com Following the reaction, high-throughput analytical methods are employed for rapid assessment.

High-Throughput HPLC and HPLC-MS: These are the workhorses for HTS analysis. Automated systems can rapidly inject, separate, and analyze the outcome of each reaction, quantifying the yield of the desired product.

Chiral Screening Platforms: For asymmetric reactions, specialized systems that can rapidly screen multiple chiral columns and mobile phases using both HPLC and Supercritical Fluid Chromatography (SFC) are employed to find optimal conditions for high enantiomeric excess. shimadzu.com

The vast amount of data generated is then analyzed to build a comprehensive understanding of the reaction landscape, allowing researchers to quickly identify the optimal conditions for yield and selectivity. numberanalytics.com

Emerging Research Directions and Future Perspectives for 2 Bromomethyl Butanoic Acid

Exploration of Novel Catalytic Systems for Transforming 2-(Bromomethyl)butanoic acid

The transformation of this compound and related α-halo carboxylic acids is a field ripe for the application of novel catalytic systems. The dual functionality of a carboxylic acid and a reactive alkyl bromide offers multiple sites for catalytic action.

Future research is likely to focus on the following catalytic approaches:

Photoredox Catalysis: This rapidly expanding field uses light to drive chemical reactions. Metallaphotoredox catalysis, for instance, has proven effective for the decarboxylative functionalization of carboxylic acids, enabling their conversion into various other functional groups like aryl halides and ketones. acs.org This could allow for the selective removal of the carboxyl group of this compound to generate a reactive radical intermediate, which can then participate in a range of C-C and C-heteroatom bond-forming reactions.

Enantioselective Catalysis: For applications requiring stereochemical control, the development of catalysts that can selectively react with one enantiomer of racemic this compound is a significant goal. Copper(I)-based catalysts, for example, have been used for the asymmetric α-alkylation of simple carboxylic acid derivatives. nih.gov Similar systems could be adapted to perform enantioselective substitutions at the bromomethyl group or to catalyze reactions at the α-carbon.

Dual Catalysis: Systems that employ two distinct catalysts to activate different parts of the molecule simultaneously could unlock new reaction pathways. For instance, a combination of an organocatalyst to activate the carboxylic acid and a transition metal catalyst to activate the C-Br bond could lead to complex molecular architectures in a single step. Organocatalysts like DABCO have been shown to be effective in cascade reactions involving similar bromo-substituted compounds. acs.org

Heterogeneous Catalysis: The development of solid-supported catalysts offers advantages in terms of reusability and ease of product purification. Materials like functionalized magnetic nanoparticles or sulfide (B99878) organic polymers could be designed to catalyze esterification or other transformations of this compound, enhancing the sustainability of these processes. nih.govrsc.org

A comparison of potential catalytic strategies is outlined in the table below.

| Catalytic Strategy | Potential Transformation of this compound | Key Advantages |

| Photoredox Catalysis | Decarboxylative coupling, C-H functionalization | Mild reaction conditions, high functional group tolerance. acs.org |

| Enantioselective Catalysis | Asymmetric synthesis of chiral derivatives | Access to stereochemically pure compounds. nih.gov |

| Dual Catalysis | One-pot synthesis of complex molecules | Increased efficiency and step economy. acs.org |

| Heterogeneous Catalysis | Esterification, nucleophilic substitution | Catalyst recyclability, simplified workup. nih.govrsc.org |

Integration of this compound into Automated and High-Throughput Synthesis Platforms

The demand for large libraries of diverse small molecules for drug discovery and materials science has driven the development of automated and high-throughput synthesis platforms. nih.gov Simple, reactive building blocks like this compound are ideal candidates for integration into these systems.

Future prospects in this area include:

Library Synthesis: Using automated liquid handlers and robotic systems, this compound can be reacted with a wide array of nucleophiles (amines, alcohols, thiols) in microtiter plates to rapidly generate large libraries of butanoic acid derivatives. eurekalert.org This allows for the efficient exploration of chemical space around a core scaffold.

Flow Chemistry: The synthesis of this compound and its subsequent transformations can be adapted to continuous flow reactors. Flow chemistry offers precise control over reaction parameters, improved safety for handling reactive intermediates, and facile scalability, making it a sustainable alternative to traditional batch processing. rsc.org

Data-Driven Synthesis: High-throughput experimentation generates vast amounts of data on reaction outcomes. This data can be used to train machine learning algorithms to predict the success of future reactions and to optimize reaction conditions, accelerating the discovery of new synthetic routes and molecules. nih.gov

The use of such platforms allows for the rapid generation and screening of thousands of compounds, significantly accelerating the pace of research and development in medicinal chemistry and materials science. eurekalert.orgnih.gov

Sustainable and Economically Viable Synthetic Routes to this compound and its Derivatives

Traditional methods for the α-bromination of carboxylic acids, such as the Hell-Volhard-Zelinskii reaction, often rely on stoichiometric amounts of hazardous reagents like phosphorus tribromide (PBr₃) and elemental bromine. libretexts.orglibretexts.org A key future direction is the development of greener and more cost-effective synthetic methods.

Key areas of research for sustainable synthesis include:

Catalytic Bromination: Developing catalytic systems that use safer bromine sources would reduce waste and improve the environmental profile of the synthesis. google.com

Biocatalysis: The use of enzymes to perform selective transformations on carboxylic acids is a growing area of interest. While not yet reported for this specific molecule, future research could identify or engineer enzymes capable of the stereoselective synthesis of this compound or its derivatives.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a core principle of green chemistry. chemrevlett.com Decarboxylative functionalization, where CO₂ is the only byproduct, is an excellent example of an atom-economical transformation. chemrevlett.comacs.org

Renewable Feedstocks: Investigating routes to butanoic acid and its derivatives from biomass sources could provide a sustainable alternative to petrochemical-based starting materials. rsc.org

The table below summarizes potential sustainable approaches.

| Approach | Description | Potential Advantage |

| Catalytic Bromination | Use of a catalyst to facilitate bromination with a less hazardous bromine source. | Reduced waste and improved safety. google.com |

| Biocatalysis | Employment of enzymes for selective synthesis. | High selectivity, mild conditions, environmentally friendly. acs.org |

| Atom-Economical Reactions | Reactions like decarboxylative coupling that minimize byproducts. | High efficiency and reduced waste. chemrevlett.com |

| Renewable Feedstocks | Synthesis from biomass-derived starting materials. | Reduced reliance on fossil fuels. rsc.org |

Potential for this compound in Materials Science and Polymer Research

The bifunctional nature of this compound makes it a promising monomer or functionalizing agent in materials science.

Functional Polymers: The carboxylic acid group can be converted into an ester, and the resulting molecule can be used as a monomer in polymerization reactions. The bromine atom provides a reactive handle for post-polymerization modification, allowing for the synthesis of functional polymers with tailored properties. rsc.org For instance, the bromo group can act as an initiator for Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique used to create well-defined polymer architectures like polymer brushes on surfaces. rsc.orgnih.gov

Biodegradable Materials: The butanoic acid backbone suggests that polymers derived from this monomer could exhibit biodegradability. By incorporating this functional monomer into polyesters or polycarbonates, new biodegradable materials with tunable properties could be developed. diva-portal.org

Surface Modification: The carboxylic acid can anchor the molecule to various surfaces (e.g., metal oxides), while the reactive bromomethyl group can be used to attach other molecules or initiate surface-grafted polymerizations. This is a common strategy for modifying the surface properties of materials. nih.gov Bromo-containing monomers are also of interest for creating materials with specific properties, such as high refractive indices for dental applications. specificpolymers.com

Challenges and Opportunities in the Academic Research Landscape for this compound

The research landscape for a relatively simple building block like this compound is characterized by both challenges and significant opportunities.

Challenges:

Limited Dedicated Research: As a fundamental building block, it is more often used as an intermediate rather than being the primary subject of research. This can make it difficult to find detailed studies on its specific properties and reactivity.

Competition from Similar Reagents: A variety of other α-bromo esters and acids are commercially available and well-studied, creating a high bar for demonstrating the unique advantages of this compound.

Scalability of Novel Methods: While many new catalytic methods are developed at the lab scale, ensuring their economic viability and scalability for industrial production remains a significant hurdle. rsc.org The transition from academic discovery to industrial application is often referred to as the "valley of death." pnas.org

Opportunities:

Enabling Complex Synthesis: The true value of this compound lies in its potential to enable the synthesis of more complex and valuable molecules. consensus.app Its bifunctionality allows for its incorporation into diverse molecular scaffolds.

Exploration of New Reactivity: The development of novel catalytic methods opens up new possibilities for transforming simple molecules like this compound in previously inaccessible ways. acs.orguw.edu.pl

Interdisciplinary Applications: The potential uses in materials science, automated synthesis, and sustainable chemistry provide fertile ground for interdisciplinary research, combining organic synthesis with polymer science, engineering, and data science. appleacademicpress.com

Addressing Unmet Needs: In drug discovery, there is a constant need for novel molecular scaffolds and functionalized building blocks to tackle challenging biological targets. researchgate.netacs.orgtempobioscience.com this compound and its derivatives could provide starting points for the development of new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Bromomethyl)butanoic acid, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via bromination of 2-methylbutanoic acid derivatives using reagents like or -bromosuccinimide (NBS) in anhydrous conditions. Yield optimization requires precise stoichiometric control (e.g., 1:1.2 molar ratio of substrate to brominating agent) and inert atmospheres to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography (using ethyl acetate/hexane eluents) is critical to achieve >95% purity .

- Key Data : Reported yields range from 70–85% under optimized conditions, with impurities including unreacted starting material and dibrominated byproducts .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- NMR Spectroscopy : -NMR (CDCl) shows characteristic peaks: δ 1.5–1.7 ppm (methyl group), δ 3.4–3.6 ppm (bromomethyl CH), and δ 11–12 ppm (carboxylic acid proton). -NMR confirms the brominated carbon at δ 30–35 ppm .

- IR Spectroscopy : Strong absorption at 1700–1720 cm (C=O stretch) and 650–750 cm (C-Br stretch) .

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS (electron ionization) are used for purity assessment and quantification .

Q. What are the common reactivity patterns of this compound in organic synthesis?

- Methodology : The bromomethyl group acts as an electrophile in nucleophilic substitution (e.g., with amines or thiols) to form C-N or C-S bonds. The carboxylic acid moiety enables esterification or amidation. For example, coupling with Boc-protected amines via EDC/HOBt yields protected amino acid derivatives, useful in peptide synthesis .

- Key Reaction : Reaction with sodium azide produces 2-azidomethylbutanoic acid, a precursor for click chemistry applications .

Advanced Research Questions

Q. How does stereochemical control impact the synthesis of chiral derivatives of this compound?

- Methodology : Chiral resolution via enzymatic catalysis (e.g., lipases) or asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) can yield enantiopure derivatives. For example, Boc-protected (R)-2-aminobutyric acid derivatives are synthesized with >99% enantiomeric excess (ee) using chiral catalysts .

- Challenges : Racemization risks during bromination require low-temperature conditions (<0°C) and short reaction times .

Q. What are the stability and decomposition pathways of this compound under varying storage conditions?

- Findings : The compound is moisture-sensitive, hydrolyzing to 2-(hydroxymethyl)butanoic acid in aqueous environments. Thermal decomposition (>100°C) releases HBr gas, detectable via TGA-MS. Stabilization requires storage under argon at −20°C with desiccants .

- Analytical Validation : Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days when properly sealed .

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in novel reactions?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model transition states for bromomethyl group reactivity. For instance, simulations predict regioselectivity in nucleophilic attacks, aligning with experimental outcomes in SN2 reactions .

- Applications : Molecular docking studies assess interactions with biological targets (e.g., enzyme active sites), guiding drug design .

Q. What biological applications exist for this compound derivatives, and how are their activities validated?

- Case Study : Derivatives like 2-bromo-N-(4-chlorophenyl)butanamide exhibit anti-inflammatory activity in vitro (IC = 12 µM against COX-2). Validation involves enzyme inhibition assays (fluorescence-based) and cytotoxicity profiling (MTT assay on HEK293 cells) .

- Mechanistic Insight : Bromine’s electronegativity enhances binding to hydrophobic enzyme pockets, confirmed via X-ray crystallography .

Q. How do contradictions in reported physical properties (e.g., melting point) arise, and how can they be resolved?

- Analysis : Discrepancies in melting points (e.g., 99–102°C vs. 117–119°C in brominated analogs) often stem from polymorphic forms or impurities. Resolution involves differential scanning calorimetry (DSC) and single-crystal X-ray diffraction to identify crystalline phases .

- Best Practices : Cross-referencing CAS registry data and independent replication of synthesis protocols are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.